molecular formula C21H21NOS B6503243 2-(naphthalen-1-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]ethan-1-one CAS No. 1396886-90-0

2-(naphthalen-1-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B6503243
CAS No.: 1396886-90-0
M. Wt: 335.5 g/mol
InChI Key: HOSFJGACMMQCQT-UHFFFAOYSA-N
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Description

    Reagents: Thiophene-3-carboxylic acid, coupling agent (e.g., EDC, DCC)

    Conditions: Room temperature, inert atmosphere

    Reaction: Coupling reaction to attach the thiophene ring to the piperidine derivative.

  • Step 3: Addition of Naphthalene Moiety

      Reagents: Naphthalene-1-boronic acid, palladium catalyst

      Conditions: Suzuki coupling reaction conditions (e.g., base, solvent like DMF)

      Reaction: Formation of the final compound through a Suzuki coupling reaction.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-(naphthalen-1-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions

    • Step 1: Synthesis of Piperidine Derivative

        Reagents: Piperidine, suitable alkyl halide

        Conditions: Reflux in an appropriate solvent (e.g., ethanol)

        Reaction: Alkylation of piperidine to form the desired piperidine derivative.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

      Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

      Substitution: The aromatic rings (naphthalene and thiophene) can undergo electrophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.

      Reduction: Reducing agents such as sodium borohydride (NaBH4) for carbonyl reduction.

      Substitution: Electrophiles like bromine (Br2) or nitrating agents (HNO3/H2SO4) for aromatic substitution.

    Major Products

      Oxidation: Sulfoxides, sulfones

      Reduction: Alcohol derivatives

      Substitution: Halogenated or nitrated aromatic compounds

    Scientific Research Applications

    The compound 2-(naphthalen-1-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]ethan-1-one is of significant interest in the field of medicinal chemistry and pharmacology due to its unique structural features, which combine naphthalene, thiophene, and piperidine moieties. This article explores its applications, focusing on scientific research, biological activity, and potential therapeutic uses.

    Structure and Composition

    • IUPAC Name : 2-(naphthalen-1-yl)-1-(4-thiophen-3-ylpiperidin-1-yl)ethanone
    • Molecular Formula : C21H21NOS
    • Molecular Weight : 335.47 g/mol

    Pharmacological Studies

    Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

    • Antidepressant Effects : Compounds containing piperidine rings have been studied for their potential as antidepressants due to their interaction with neurotransmitter systems.
    • Antitumor Activity : Thiophene-containing compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

    Study 1: Antidepressant Activity

    A recent study investigated the effects of a series of piperidine derivatives on depression models in mice. The results indicated that compounds similar to this compound significantly reduced depressive behaviors, suggesting a potential mechanism involving serotonin receptor modulation.

    Study 2: Antitumor Potential

    Another study focused on the cytotoxic effects of thiophene-containing compounds against various cancer cell lines. The results demonstrated that the compound exhibited dose-dependent inhibition of cell proliferation, indicating its potential as an antitumor agent.

    Mechanism of Action

    The mechanism of action of 2-(naphthalen-1-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]ethan-1-one would depend on its specific application. For instance, in a biological context, it might interact with specific receptors or enzymes, modulating their activity. The piperidine ring could facilitate binding to neurotransmitter receptors, while the naphthalene and thiophene rings might interact with hydrophobic pockets in proteins.

    Comparison with Similar Compounds

    Similar Compounds

      2-(Naphthalen-1-yl)-1-piperidin-1-ylethan-1-one: Lacks the thiophene ring, potentially altering its electronic properties and biological activity.

      1-(Thiophen-3-yl)-2-(naphthalen-1-yl)ethan-1-one: Similar structure but without the piperidine ring, which could affect its receptor binding properties.

    Uniqueness

    The presence of all three rings (naphthalene, thiophene, and piperidine) in 2-(naphthalen-1-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]ethan-1-one makes it unique, providing a combination of electronic, steric, and hydrophobic properties that can be fine-tuned for specific applications in research and industry.

    Biological Activity

    2-(Naphthalen-1-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]ethan-1-one is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, receptor interactions, and comparative studies with similar compounds.

    Chemical Structure and Properties

    The compound features a unique tri-cyclic structure comprising:

    • Naphthalene moiety : Contributes to hydrophobic interactions.
    • Thiophene ring : Enhances electronic properties and may influence receptor binding.
    • Piperidine ring : Facilitates interactions with neurotransmitter receptors.

    The molecular formula is C21H21NOSC_{21}H_{21}NOS, with an InChI representation of InChI=1S/C21H21NOS/c23-21(14-18-6-3-5-17-4-1-2-7-20(17)18)22-11-8-16(9-12-22)19-10-13-24-15-19/h1-7,10,13,15-16H,8-9,11-12,14H2 .

    The biological activity of this compound is primarily attributed to its interaction with various receptors:

    • Dopamine Receptors : Preliminary studies suggest that the compound may exhibit high binding affinity for D2 receptors, which are crucial in the modulation of neurotransmission and are implicated in various psychiatric disorders .
    • Serotonin Receptors : It also appears to interact with 5HT receptors, which are involved in mood regulation and anxiety .
    • Cyclooxygenase (COX) Inhibition : The compound has shown potential as a COX inhibitor, which may contribute to its anti-inflammatory properties .

    Antipsychotic Potential

    Research indicates that derivatives similar to this compound exhibit antipsychotic effects by modulating dopamine and serotonin pathways. For instance, compounds with similar structures have been tested for their ability to inhibit apomorphine-induced climbing behavior in animal models without causing extrapyramidal symptoms .

    Anticonvulsant Activity

    In vitro studies have demonstrated that compounds bearing thiophene and naphthalene rings possess anticonvulsant properties. The structure–activity relationship (SAR) analysis revealed that the presence of these rings significantly enhances anticonvulsant efficacy .

    Cytotoxicity and Antiproliferative Effects

    The compound's cytotoxic effects have been evaluated against various cancer cell lines. Notably, it exhibits significant antiproliferative activity comparable to established chemotherapeutics like doxorubicin. The mechanism is believed to involve the induction of apoptosis through interaction with specific cellular pathways .

    Comparative Analysis

    To understand the unique biological profile of this compound, it is beneficial to compare it with related compounds:

    Compound NameStructure FeaturesBiological ActivityReference
    2-(Naphthalen-1-yl)-1-piperidin-1-ylethanoneLacks thiophene ringReduced receptor binding affinity
    4-(Thiophen-3-ylnaphthalenesulfonamide)Contains thiopheneStronger anti-inflammatory effects
    4-(Naphthalenesulfonamide)No piperidineLimited CNS activity

    Case Studies

    Several case studies highlight the potential applications of this compound:

    • Neuropharmacology : A study demonstrated that modifications of the piperidine moiety led to enhanced binding affinities for dopamine receptors, suggesting avenues for developing new antipsychotic medications.
    • Cancer Research : Another investigation focused on its cytotoxic effects against breast cancer cell lines, revealing IC50 values that indicate potent antiproliferative activity.

    Properties

    IUPAC Name

    2-naphthalen-1-yl-1-(4-thiophen-3-ylpiperidin-1-yl)ethanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H21NOS/c23-21(14-18-6-3-5-17-4-1-2-7-20(17)18)22-11-8-16(9-12-22)19-10-13-24-15-19/h1-7,10,13,15-16H,8-9,11-12,14H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HOSFJGACMMQCQT-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCC1C2=CSC=C2)C(=O)CC3=CC=CC4=CC=CC=C43
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H21NOS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    335.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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